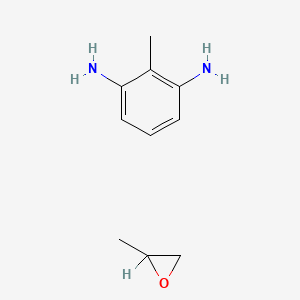
2-Methylbenzene-1,3-diamine;2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbenzene-1,3-diamine;2-methyloxirane is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.24700 g/mol . It is also known by other names such as 1,3-Benzenediamine, ar-methyl-, polymer with methyloxirane . This compound is characterized by its boiling point of 284.2ºC at 760 mmHg and a flash point of 148.3ºC .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions for this polymerization process include controlled temperature and pressure to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization reactors where the monomers are combined under specific conditions to achieve high yield and purity. The process is optimized to minimize by-products and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbenzene-1,3-diamine;2-methyloxirane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylbenzene-1,3-diamine;2-methyloxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various polymers and advanced materials.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its polymeric properties.
Wirkmechanismus
The mechanism of action of 2-Methylbenzene-1,3-diamine;2-methyloxirane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Methylbenzene-1,3-diamine;2-methyloxirane is unique due to its specific polymeric structure and the presence of both diamine and oxirane functional groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
63641-63-4 |
|---|---|
Molekularformel |
C10H16N2O |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
2-methylbenzene-1,3-diamine;2-methyloxirane |
InChI |
InChI=1S/C7H10N2.C3H6O/c1-5-6(8)3-2-4-7(5)9;1-3-2-4-3/h2-4H,8-9H2,1H3;3H,2H2,1H3 |
InChI-Schlüssel |
BOVXTTMNGZVIGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CO1.CC1=C(C=CC=C1N)N |
Verwandte CAS-Nummern |
63641-63-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















